(-)-Epitaxifolin
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Overview
Description
(-)-epitaxifolin is a taxifolin that has (2R,3S)-configuration. It has a role as a metabolite. It is an enantiomer of a (+)-epitaxifolin.
Scientific Research Applications
Epigenetic Modifications and Therapeutic Targets
Epigenetic modifications, involving changes in gene expression without altering the DNA sequence, are significant in disease progression and can be potential therapeutic targets. Classic demethylating agents, such as Decitabine, have shown high efficacy in hematological malignancies. These epigenetic changes are reversible, making them promising targets for therapeutic interventions. They often precede disease pathology, serving as valuable diagnostic or prognostic indicators. The development of inhibitors targeting specific epigenetic aberrations is a key challenge for future therapies to potentially reduce side effects (Kelly, de Carvalho, & Jones, 2010).
Research in Epigenetics for Disease Understanding
Epigenetics, studying heritable changes in gene function without DNA modification, has dominated biological research in the last decade. The field has evolved from a conceptual framework to a mechanistic understanding. Exciting discoveries in DNA methylation and histone modifications have raised hopes for novel therapeutic approaches for a wide range of pathologies. The realistic clinical applications of epigenetic medicines, however, remain somewhat unclear, underlining the complexity of translating bench discoveries to clinical applications (Häfner & Lund, 2016).
Epigenetics in Cancer Therapy
In cancer therapy, epigenetic drugs are seen as a novel strategy. For instance, DNA methylation inhibitors, when used in combination with chemotherapeutic agents, have the potential to overcome acquired drug resistance. This approach lays the foundation for these epigenetic drugs in clinical trials for ovarian cancer, showcasing their role in enhancing gene expression and drug sensitivity (Matei & Nephew, 2010).
Epigenetics in Lung Cancer
Epigenetic therapy is also explored in non-small-cell lung cancer. Inhibitors of DNA methyltransferases (DNMTs) and histone deacetylases (HDACs) are under investigation for their potential in treating this type of cancer. Lower doses of DNMT inhibitors, in combination with HDAC inhibitors, can lead to re-expression of silenced tumor suppressor genes, possibly altering tumor responsiveness to cytotoxic therapies (Vendetti & Rudin, 2013).
Properties
Molecular Formula |
C15H12O7 |
---|---|
Molecular Weight |
304.25 g/mol |
IUPAC Name |
(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/t14-,15-/m1/s1 |
InChI Key |
CXQWRCVTCMQVQX-HUUCEWRRSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O |
SMILES |
C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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